molecular formula C10H14ClN3O2 B2724235 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-65-1

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2724235
CAS No.: 937665-65-1
M. Wt: 243.69
InChI Key: XWNDNIFOHCMGIU-UHFFFAOYSA-N
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Description

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable target for research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate This intermediate is then cyclized using acyl chloride to form the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the methanamine group.

    2-Methylphenyl Derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness: 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the combination of the oxadiazole ring and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUVGWXDOQVBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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